![molecular formula C20H17ClN2O4 B6421761 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide CAS No. 878716-68-8](/img/structure/B6421761.png)

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

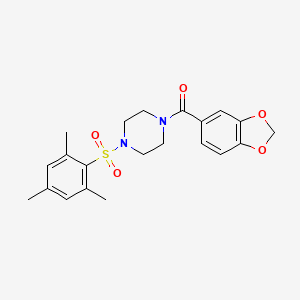

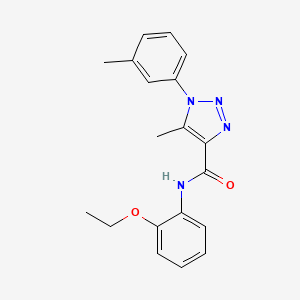

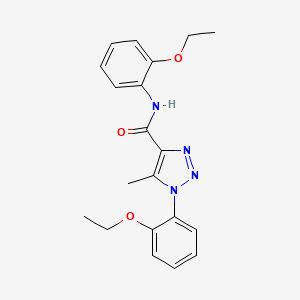

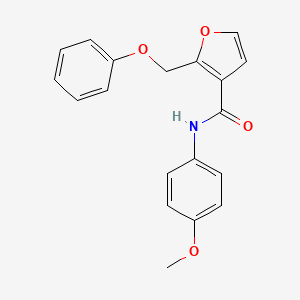

The compound “5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide” is an organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 5-position with a (2-chlorophenoxy)methyl group and at the 2-position with a carboxamide group that is further substituted with a 4-acetamidophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the (2-chlorophenoxy)methyl group, and the 4-acetamidophenyl group. The presence of the oxygen in the furan ring and the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various reactions, such as hydrolysis. The chloro group on the phenoxy ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the potential for hydrogen bonding could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . For instance, it was found that 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol2-ylimino)thiazolidin-4-one derivatives with small aryl or heteroaryl groups and non-bulky non-polar substituents are more effective at inhibiting the growth of gram-positive bacteria .

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids, which include the compound “5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide”, have emerged as a new, promising class of antimycobacterial agents . They have the ability to interfere with iron homeostasis . This is particularly important as iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Anti-ulcer Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . One of these is anti-ulcer activity .

Diuretic Activity

Furan derivatives have also been found to have diuretic activity .

Muscle Relaxant

Furan-containing compounds can act as muscle relaxants .

Anti-protozoal Activity

Furan derivatives have shown anti-protozoal activity .

Anti-inflammatory, Analgesic, and Antidepressant Activities

Furan-containing compounds have been used in a number of distinct disease areas due to their anti-inflammatory, analgesic, and antidepressant activities .

Anti-aging and Anticancer Activities

Furan derivatives have also shown potential in anti-aging and anticancer treatments .

Future Directions

properties

IUPAC Name |

N-(4-acetamidophenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c1-13(24)22-14-6-8-15(9-7-14)23-20(25)19-11-10-16(27-19)12-26-18-5-3-2-4-17(18)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHGAXPVJRXWAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid](/img/structure/B6421684.png)

![4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6421689.png)

![N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6421692.png)

![7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6421697.png)

![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6421712.png)

![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6421719.png)

![2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6421724.png)

![2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6421729.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421766.png)

![N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421768.png)